molecular formula C24H21N3O5 B3005663 3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923677-26-3

3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3005663
M. Wt: 431.448
InChI Key: NQWIBLIDFSCKHX-UHFFFAOYSA-N
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Description

The compound "3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a pyrido[3,2-d]pyrimidine derivative, a class of compounds that has been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy groups on the benzyl and phenyl rings suggest potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Synthesis Analysis

The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multiple steps, including esterification, nucleophilic aromatic substitution, amide formation, and ring closure reactions . The presence of methoxybenzyl and methoxyphenyl groups indicates that specific substituents were introduced to achieve the desired chemical properties and biological activity. The synthesis route may have been optimized to improve the yield and purity of the final compound.

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a planar pyrimidine ring, which can be substituted at various positions to modulate the compound's properties . The methoxy groups and the additional benzyl and phenyl rings in the compound of interest may influence the overall molecular conformation and the dihedral angles between the rings, affecting the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Pyrido[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including hydrogen bonding and halogen bonding, which can lead to the formation of supramolecular structures in the crystalline phase . The methoxy groups in the compound may participate in these interactions, potentially leading to unique self-assembly patterns and affecting the compound's solubility and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives, such as solubility, permeability, and intrinsic clearance, can vary significantly depending on the substituents attached to the pyrimidine ring . The presence of methoxy groups and the specific arrangement of the benzyl and phenyl rings in the compound may result in distinct ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for the compound's potential as a therapeutic agent.

Scientific Research Applications

Molecular Structures and Crystallography

  • Various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been studied for their molecular structures and crystallography. These compounds, including those with methoxyphenyl groups, exhibit interesting hydrogen bonding and pi-pi stacking interactions, which are significant in the study of crystal structures (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Synthetic Chemistry and Novel Derivatives

  • Research in synthetic chemistry has led to the development of novel 2,4-disubstituted pyrido[3,2-e][1,4]diazepin-5-ones and pyrido[2,3-e][1,4]diazepin-5-ones derivatives, using ethyl 2-(4-methoxybenzylamino)acetate as a precursor. This synthesis contributes to expanding the library of pyrido-diazepines (El Bouakher, Prié, Aadil, Akssira, & Viaud-Massuard, 2013).

Heterocyclic Chemistry

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones play a significant role in heterocyclic chemistry. They are involved in various syntheses and structural characterizations, contributing to the understanding of heterocyclic compound properties (Gelling & Wibberley, 1969).

Pharmacological Research

  • In pharmacological research, derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been explored for their potential in urease inhibition. This indicates their relevance in the development of therapeutic agents (Rauf et al., 2010).

Organic Chemistry and Functionalization

  • In the field of organic chemistry, functionalized pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been synthesized. These compounds have potential applications in the development of new organic materials and pharmaceuticals (Ashraf et al., 2019).

Bioorganic and Medicinal Chemistry

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones are also significant in bioorganic and medicinal chemistry. They have been used to study absorption, distribution, metabolism, and excretion (ADME) properties, contributing to drug development and pharmacokinetics (Jatczak et al., 2014).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-31-18-9-5-16(6-10-18)14-27-23(29)22-20(4-3-13-25-22)26(24(27)30)15-21(28)17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWIBLIDFSCKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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